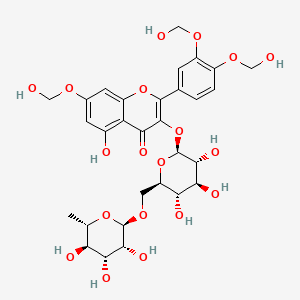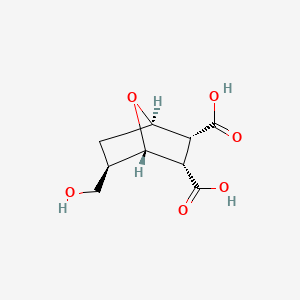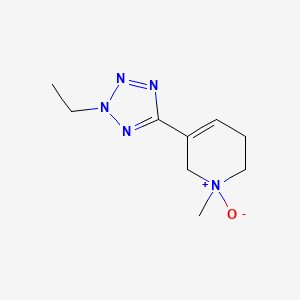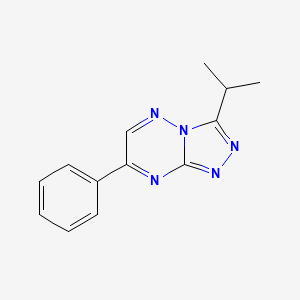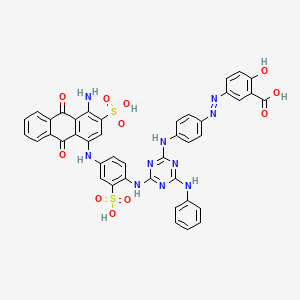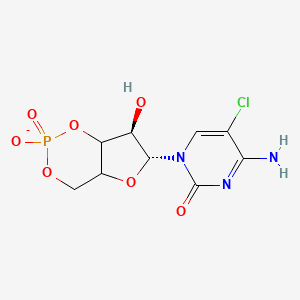
2(1H)-Pyrimidinone, 4-amino-5-chloro-3,4-dihydro-1-((6R,7R)-tetrahydro-2,7-dihydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)-, ion(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyrimidinone, 4-amino-5-chloro-3,4-dihydro-1-((6R,7R)-tetrahydro-2,7-dihydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)-, ion(1-) is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a pyrimidinone core, which is a common structural motif in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-5-chloro-3,4-dihydro-1-((6R,7R)-tetrahydro-2,7-dihydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)-, ion(1-) typically involves multi-step organic synthesis. The starting materials often include pyrimidinone derivatives and various chlorinating agents. The reaction conditions may involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include steps like crystallization, filtration, and purification using techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under conditions such as reflux in polar solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidinone compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or as part of drug discovery efforts.
Medicine
In medicine, the compound or its derivatives could be investigated for therapeutic properties, such as antiviral or anticancer activities.
Industry
In industrial applications, this compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-5-chloro-3,4-dihydro-1-((6R,7R)-tetrahydro-2,7-dihydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)-, ion(1-) involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
2(1H)-Pyrimidinone derivatives: These compounds share the pyrimidinone core and may have similar biological activities.
Chlorinated pyrimidines: Compounds with chloro substituents on the pyrimidine ring.
Phosphorinyl derivatives: Compounds containing the phosphorinyl group.
Uniqueness
The uniqueness of 2(1H)-Pyrimidinone, 4-amino-5-chloro-3,4-dihydro-1-((6R,7R)-tetrahydro-2,7-dihydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)-, ion(1-) lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
94427-53-9 |
|---|---|
Fórmula molecular |
C9H10ClN3O7P- |
Peso molecular |
338.62 g/mol |
Nombre IUPAC |
4-amino-5-chloro-1-[(6R,7R)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11ClN3O7P/c10-3-1-13(9(15)12-7(3)11)8-5(14)6-4(19-8)2-18-21(16,17)20-6/h1,4-6,8,14H,2H2,(H,16,17)(H2,11,12,15)/p-1/t4?,5-,6?,8-/m1/s1 |
Clave InChI |
AFPXPOIWLTZAAD-DVMOCUDESA-M |
SMILES isomérico |
C1C2C([C@H]([C@@H](O2)N3C=C(C(=NC3=O)N)Cl)O)OP(=O)(O1)[O-] |
SMILES canónico |
C1C2C(C(C(O2)N3C=C(C(=NC3=O)N)Cl)O)OP(=O)(O1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


